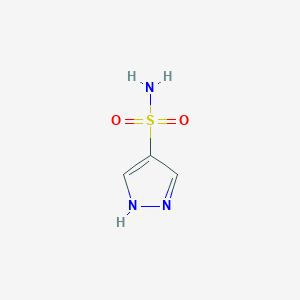

1H-pyrazole-4-sulfonamide

描述

Significance of Pyrazole (B372694) and Sulfonamide Moieties in Drug Discovery

The individual contributions of the pyrazole and sulfonamide groups are well-documented in the annals of pharmaceutical science.

The pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. nih.gov First described by Ludwig Knorr in 1883, this ring system is a cornerstone in medicinal chemistry due to its metabolic stability and versatile biological activity. nih.govnih.gov Pyrazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. mdpi.comnih.gov The significance of this scaffold is underscored by its presence in numerous blockbuster drugs. nih.govtandfonline.com Its ability to act as a versatile building block has made it a focus for chemists developing selective inhibitors, particularly for enzymes like protein kinases, which are crucial targets in oncology. mdpi.com The pyrazole ring's structure allows for diverse substitutions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.net

The sulfonamide group (-SO2NH2) is another pharmacologically vital functional group. scispace.com Historically, sulfonamides were among the first antimicrobial agents to be widely used, revolutionizing medicine before the era of penicillin. ajchem-b.comresearchgate.net Their utility extends far beyond antibacterial action. Sulfonamide derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. ajchem-b.comekb.eg They are key components in drugs that inhibit enzymes such as carbonic anhydrase, dihydropteroate (B1496061) synthetase, and various proteases. mdpi.comekb.eg The sulfonamide group's ability to form strong hydrogen bonds allows it to interact effectively with biological targets, making it a frequent choice in rational drug design. nih.gov

The combination of these two powerful moieties in the 1H-pyrazole-4-sulfonamide structure creates a synergistic effect, providing a foundation for developing compounds with diverse and potent biological activities. acs.orgnih.gov

Overview of Therapeutic Potential of this compound Derivatives

Research into derivatives of this compound has revealed significant therapeutic potential across several areas, most notably in oncology and as enzyme inhibitors. While the investigation into compounds containing pyrazole-4-sulfonamide moieties is still developing, the results to date are promising. acs.orgnih.gov

Antiproliferative and Anticancer Activity: A primary focus of research on this compound derivatives has been their potential as anticancer agents. acs.org Numerous studies have reported the synthesis of novel derivatives and their evaluation against various cancer cell lines.

For instance, a series of newly synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in-vitro antiproliferative activity against U937 lymphoma cells. nih.gov Another study highlighted that certain pyrazole-sulfonamide derivatives showed moderate to excellent activity against rat brain tumor cell lines (C6). researchgate.net Further research has identified tri-substituted pyrazole derivatives with high potency against liver (HepG2), breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines. researchgate.net

| Compound/Derivative | Cell Line | Activity (IC₅₀ in µM) | Source |

| Pyrazole-sulfonamide derivative 2 | HepG2 (Liver Cancer) | 9.13 | researchgate.net |

| Doxorubicin (B1662922) (Reference) | HepG2 (Liver Cancer) | 34.24 | researchgate.net |

| Pyrazole-sulfonamide derivative 7 | MCF-7 (Breast Cancer) | 16.52 | researchgate.net |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 20.85 | researchgate.net |

| Pyrazole-sulfonamide derivative 7 | A549 (Lung Cancer) | 6.52 | researchgate.net |

| Doxorubicin (Reference) | A549 (Lung Cancer) | 5.93 | researchgate.net |

| Pyrazole-sulfonamide derivative 7 | PC3 (Prostate Cancer) | 9.13 | researchgate.net |

| Doxorubicin (Reference) | PC3 (Prostate Cancer) | 38.02 | researchgate.net |

| Pyrazole-sulfonamide derivative 9 | NCI cell line | 2.51 | researchgate.net |

| Methotrexate (Reference) | NCI cell line | 2.4 | researchgate.net |

Enzyme Inhibition: Beyond cancer, pyrazole-sulfonamide derivatives are effective enzyme inhibitors. They have shown significant inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (ChEs), which are enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov

A study of novel sulfonamide-bearing pyrazolone (B3327878) derivatives demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and cholinesterases (AChE and BChE). nih.gov

| Derivative Class | Target Enzyme | Inhibition Range (Kᵢ in nM) | Source |

| Sulfonamide-bearing pyrazolones | hCA I | 18.03 - 75.54 | nih.gov |

| Sulfonamide-bearing pyrazolones | hCA II | 24.84 - 85.42 | nih.gov |

| Sulfonamide-bearing pyrazolones | AChE | 7.45 - 16.04 | nih.gov |

| Sulfonamide-bearing pyrazolones | BChE | 34.78 - 135.70 | nih.gov |

| Tacrine (Reference) | AChE | 108.03 | nih.gov |

| Tacrine (Reference) | BChE | 156.72 | nih.gov |

Antimicrobial and Other Activities: The foundational components of this compound suggest potential for other therapeutic applications. Sulfonamides are classic antibacterial agents, and pyrazoles also possess antimicrobial properties. nih.govtandfonline.comekb.eg Research has explored pyrazole sulfonamides as antibacterial, antifungal, and antiviral agents. acs.org For example, 1,3,4-oxadiazole (B1194373) sulfonamide derivatives containing a pyrazole structure have been synthesized and shown to have remarkable efficacy against plant pathogens like Xanthomonas oryzae pv oryzae. acs.org

The diverse biological activities reported for derivatives of this compound highlight its status as a truly privileged scaffold, offering a fertile ground for the discovery of future therapeutic agents. acs.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMASYSEPDZKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664041 | |

| Record name | 1H-Pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27429-59-0 | |

| Record name | 1H-Pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazole 4 Sulfonamide Derivatives

Established Synthetic Routes to the 1H-Pyrazole Core

The formation of the pyrazole (B372694) nucleus is the foundational step in the synthesis of 1H-pyrazole-4-sulfonamide derivatives. Various methods have been established, with condensation reactions being the most prominent.

Condensation Reactions for Pyrazole Ring Formation

The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orientjchem.orgnih.gov This reaction is highly efficient and allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials.

A typical example is the synthesis of 3,5-dimethyl-1H-pyrazole, a common precursor, which is achieved by the reaction of pentane-2,4-dione with hydrazine hydrate (B1144303). acs.org This reaction is often carried out in a protic solvent like methanol (B129727) and is known to be exothermic, proceeding in high yield. acs.org The general scheme for this reaction is depicted below:

Scheme 1: General Synthesis of Pyrazole Ring via Condensation

R1, R2, R3 = Alkyl, Aryl, etc.; R4 = H, Alkyl, Aryl, etc.

The reaction conditions for these condensations can be varied. While often performed under neutral or slightly basic conditions, acidic catalysts such as sulfuric acid, acetic acid, or p-toluenesulfonic acid can also be employed to facilitate the reaction. orientjchem.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Pentane-2,4-dione | Hydrazine hydrate | Methanol | 3,5-Dimethyl-1H-pyrazole | acs.org |

| Substituted 1,3-dicarbonyls | Hydrazine/Hydrazide | Succinimide-N-sulfonic acid/Water | Substituted pyrazoles | orientjchem.org |

| (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol | Arylhydrazines | Water/Acetic acid | Substituted pyrazoles | mdpi.com |

Functionalization of the Pyrazole Nucleus

Following the formation of the pyrazole ring, further functionalization can be carried out to introduce desired substituents. A key functionalization for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives is the N-methylation of the pyrazole ring. This is typically achieved by treating the N-unsubstituted pyrazole with a methylating agent. For instance, 3,5-dimethyl-1H-pyrazole can be methylated using methyl iodide in the presence of a base like potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF). nih.gov This reaction proceeds under a nitrogen atmosphere to prevent side reactions. nih.gov

Introduction of the Sulfonamide Moiety at the 4-Position

The introduction of the sulfonamide group at the C4 position of the pyrazole ring is a critical step and is generally accomplished through a two-step process: sulfonylation followed by amination.

Sulfonylation Reactions

Sulfonylation involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a sulfonyl group. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). nih.govbutlerov.com The pyrazole substrate is typically dissolved in a suitable solvent like chloroform (B151607) and treated with chlorosulfonic acid at low temperatures, often around 0 °C, under an inert atmosphere. nih.gov The reaction mixture is then heated to drive the reaction to completion. nih.gov

Following the introduction of the sulfonic acid group, it is converted to the more reactive sulfonyl chloride. This is often achieved by the addition of thionyl chloride (SOCl₂) to the reaction mixture. nih.gov The resulting pyrazole-4-sulfonyl chloride is a key intermediate for the subsequent amination step.

Table 1: Reagents and Conditions for Sulfonylation

| Pyrazole Substrate | Sulfonylating Agent | Chlorinating Agent | Solvent | Conditions | Product | Reference |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid | Thionyl chloride | Chloroform | 0 °C to 60 °C | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |

| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid | Thionyl chloride | Chloroform | 0 °C to 60 °C | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |

Amination Strategies for Sulfonamide Formation

The final step in the formation of the this compound is the reaction of the pyrazole-4-sulfonyl chloride intermediate with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org Diisopropylethylamine (DIPEA) is a commonly used base for this purpose. acs.org

The choice of amine determines the substitution pattern on the sulfonamide nitrogen, allowing for the synthesis of a diverse library of derivatives. For example, reacting pyrazole-4-sulfonyl chloride with various 2-phenylethylamine derivatives yields the corresponding N-phenethyl-1H-pyrazole-4-sulfonamides. nih.gov

Scheme 2: General Amination Reaction

R1, R2, R3 = H, Alkyl, etc.; R4, R5 = H, Alkyl, Aryl, etc.

Derivatization Strategies for N-Substitution and Ring Modifications

To explore structure-activity relationships and optimize the properties of this compound derivatives, further modifications can be made to the core structure. These derivatizations can occur at the pyrazole nitrogen (N-substitution) or on the sulfonamide nitrogen.

Strategies for N-substitution on the pyrazole ring often involve the reaction of the N-unsubstituted pyrazole with an appropriate electrophile. As mentioned earlier, alkylation with agents like methyl iodide is a common method. nih.gov

Derivatization at the sulfonamide nitrogen is achieved by employing a wide variety of primary and secondary amines in the amination step. nih.govacs.org This allows for the introduction of diverse functionalities, including aromatic and heterocyclic rings, which can significantly influence the biological activity of the final compound. acs.org For instance, the synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives has been reported, showcasing the extensive possibilities for derivatization. acs.org

Furthermore, modifications can be made to the substituents on the pyrazole ring itself. This can be achieved by starting with appropriately substituted 1,3-dicarbonyl compounds in the initial pyrazole synthesis or by performing functional group transformations on the pre-formed pyrazole ring. frontiersin.org

Table 2: Examples of Derivatization Strategies

| Core Structure | Derivatization Strategy | Reagents/Conditions | Resulting Derivative | Reference |

| 3,5-dimethyl-1H-pyrazole | N-methylation | Methyl iodide, Potassium tert-butoxide/THF | 1,3,5-trimethyl-1H-pyrazole | nih.gov |

| Pyrazole-4-sulfonyl chloride | N-phenethylation | 2-Phenylethylamine, DIPEA/Dichloromethane | N-phenethyl-pyrazole-4-sulfonamide | nih.gov |

| 1-(7-chloroquinolin-4-yl)-3-(thiophen/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcone | Cyclization with sulfonamide | 4-hydrazinylbenzenesulfonamide, HCl/Ethanol | Sulfonamide-based pyrazole-clubbed pyrazoline | acs.org |

Alkylation and Arylation Reactions

The functionalization of the pyrazole ring and the sulfonamide nitrogen through alkylation and arylation reactions is a cornerstone for creating diverse libraries of this compound derivatives. These reactions allow for the introduction of a wide array of substituents, which can significantly modulate the physicochemical and biological properties of the parent compound.

N-alkylation of the pyrazole ring is a common strategy to introduce alkyl groups at the N-1 position. This is typically achieved by treating the this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity. For instance, the methylation of 3,5-dimethyl-1H-pyrazole can be accomplished using methyl iodide with potassium tert-butoxide in tetrahydrofuran (THF), yielding the 1,3,5-trimethyl-1H-pyrazole derivative in good yields. nih.gov This methylated pyrazole can then be subjected to sulfonation and subsequent amidation to afford the desired N-alkylated pyrazole-4-sulfonamide. nih.gov

Arylation of the pyrazole nitrogen can be accomplished through various cross-coupling reactions. Copper-catalyzed N-arylation has proven to be an effective method for a range of azoles, including pyrazoles. These reactions typically involve the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction conditions can be tailored to accommodate a variety of functional groups on both the pyrazole and the aryl halide.

Below is a table summarizing representative conditions for the alkylation of pyrazole precursors, which are subsequently converted to the corresponding 4-sulfonamide derivatives.

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| 3,5-dimethyl-1H-pyrazole | Methyl iodide | Potassium tert-butoxide | THF | 1,3,5-trimethyl-1H-pyrazole | 78 |

| 3,5-dimethyl-1H-pyrazole | Methyl iodide | Sodium hydride | DMF | 1,3,5-trimethyl-1H-pyrazole | 55 |

This table illustrates the effect of different bases and solvents on the yield of the N-methylation of a pyrazole precursor.

Coupling Reactions (e.g., Sonogashira) for Advanced Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, offer a powerful tool for the advanced derivatization of the this compound core. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct method for the introduction of alkynyl moieties onto the pyrazole ring. wikipedia.org This is particularly useful for creating extended conjugated systems or for introducing functional handles for further transformations.

To perform a Sonogashira coupling on the pyrazole-4-sulfonamide scaffold, a halogenated pyrazole precursor is required, typically a 4-iodo- or 4-bromopyrazole-sulfonamide. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org While direct Sonogashira coupling on a this compound has not been extensively detailed in the available literature, the reaction is well-established for various halo-pyrazoles, suggesting its applicability to the sulfonamide derivatives. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been successfully used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. researchgate.net This indicates that a chloro substituent at a suitable position on the pyrazole ring is sufficiently activated to participate in such C-C bond-forming reactions. researchgate.net

The table below presents examples of Sonogashira couplings on related pyrazole systems, illustrating the potential for derivatizing halo-pyrazole-4-sulfonamides.

| Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | 87-92 |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various terminal alkynes | Not specified | Not specified | Not specified | 5-Alkynyl-1-phenyl-1H-pyrazole-4-carbaldehydes | Good |

This table showcases the successful application of Sonogashira coupling to halo-pyrazole derivatives, which serves as a model for the potential derivatization of 1H-pyrazole-4-sulfonamides.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant drive towards the development of more efficient, safer, and environmentally benign synthetic methodologies. Flow chemistry and the use of advanced catalytic systems are at the forefront of these efforts in the synthesis of heterocyclic compounds, including pyrazole sulfonamides.

Flow Chemistry Applications in Pyrazole Sulfonamide Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the preparation of fine chemicals and pharmaceuticals. nih.govresearchgate.net This technique offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. nih.gov

While specific applications of flow chemistry for the direct synthesis of 1H-pyrazole-4-sulfonamides are not yet widely reported, the synthesis of pyrazole cores and related derivatives in continuous-flow systems has been successfully demonstrated. nih.govgalchimia.com For instance, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine in a continuous-flow reactor. galchimia.com Additionally, the synthesis of pyrazole-4-carboxylate derivatives has been achieved in good to very good yields with excellent regioselectivity using a flow setup. nih.gov

These examples highlight the potential of adapting flow chemistry for the synthesis of this compound derivatives. A hypothetical flow process could involve the continuous formation of a pyrazole-4-sulfonyl chloride intermediate, followed by an in-line reaction with an amine to generate the desired sulfonamide. This approach would offer precise control over reaction parameters and could lead to higher yields and purity of the final product.

The following table provides examples of pyrazole synthesis using flow chemistry, demonstrating the feasibility of this technology for producing the core pyrazole structure.

| Reaction Type | Starting Materials | Reactor Type | Residence Time | Product | Yield (%) |

| Two-stage pyrazole synthesis | Acetophenones, DMADMF, Hydrazine | Stainless-steel coil and glass mixer-chip | 10 min (step 1), 2 min (step 2) | Substituted pyrazoles | High |

| Pyrazole-4-carboxylate synthesis | Vinylidene keto ester, Hydrazine derivatives | Not specified | Not specified | Pyrazole-4-carboxylate derivatives | 62-82 |

This table illustrates the application of flow chemistry for the synthesis of pyrazole derivatives, suggesting its potential for the synthesis of 1H-pyrazole-4-sulfonamides.

Catalyst-Mediated Syntheses

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, particularly those based on transition metals like palladium, are instrumental in key bond-forming reactions.

The synthesis of the pyrazole-4-sulfonamide core itself often relies on catalyst-free reactions, such as the reaction of a pyrazole-4-sulfonyl chloride with an amine. nih.gov However, the preparation of the pyrazole ring and its subsequent functionalization are frequently mediated by catalysts. Palladium-catalyzed reactions are particularly prominent. For example, the synthesis of polysubstituted pyrazoles can be achieved through a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. dntb.gov.ua

Furthermore, palladium complexes of pyrazolyl-sulfonamide ligands have been synthesized and characterized. rsc.orgresearchgate.net A series of pyrazolyl sulfonamide compounds were prepared and subsequently complexed with palladium(II), resulting in trans square-planar coordination environments. rsc.org This indicates the potential for these sulfonamide derivatives to act as ligands in catalytic processes, potentially leading to novel catalytic applications or the synthesis of metallodrugs.

The synthesis of pyrazolyl-sulfonamides can be achieved through a multi-step process that involves the preparation of a phenyl pyrazolyl compound, its chlorosulfonation, and subsequent conversion to the sulfonamide. rsc.org The yields for these steps are generally moderate to high, ranging from 61-81%. rsc.org

Pharmacological Spectrum and Biological Activities of 1h Pyrazole 4 Sulfonamide Analogs

Anticancer and Antiproliferative Activities

Derivatives of 1H-pyrazole-4-sulfonamide have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative effects across a diverse range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.

In Vitro Cytotoxicity Profiles Against Various Cancer Cell Lines

The cytotoxic potential of this compound analogs has been demonstrated through numerous in vitro studies, revealing significant activity against hematological malignancies and solid tumors.

Several this compound derivatives have been evaluated for their antiproliferative activity against various leukemia cell lines. For instance, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested against the human leukemia cell line U937. nih.govacs.org Additionally, other pyrazole-based compounds have shown activity against the HL-60 and CCRF-CEM leukemia cell lines. One study reported that a pyrazole (B372694) derivative exhibited high potency against the CCRF-CEM cell line with an IC50 value of 1.00 µM. nih.gov Another study on arylpropyl sulfonamide analogs reported an IC50 value of 33.6 µM for one of its compounds against HL-60 cells. nih.gov

Interactive Data Table: Cytotoxicity of Pyrazole Analogs in Leukemia Cell Lines

| Compound/Analog Class | Cell Line | IC50 (µM) |

| Pyrazole Derivative | CCRF-CEM | 1.00 nih.gov |

| Arylpropyl Sulfonamide Analog | HL-60 | 33.6 nih.gov |

| Pyrazolyl Benzimidazole (B57391) | U937 | 5.106 nih.gov |

The efficacy of this compound analogs has been particularly noted in colorectal cancer cell lines. A study investigating a series of pyridine (B92270) sulfonamide-pyrazole hybrids identified two compounds, designated as compound 3 and compound 11, with significant cytotoxic effects against HCT-116, HT-29, and SW-620 cells. epigentek.com

Interactive Data Table: Cytotoxicity of Pyridine Sulfonamide-Pyrazole Hybrids in Colon Cancer Cell Lines

| Compound | HCT-116 IC50 (µM) | HT-29 IC50 (µM) | SW-620 IC50 (µM) |

| Compound 3 | 45.88 epigentek.com | 28.27 epigentek.com | 16.57 epigentek.com |

| Compound 11 | 25.01 epigentek.com | 8.99 epigentek.com | 3.27 epigentek.com |

These compounds were found to induce cell death through apoptosis and, in some cases, necrosis and autophagy. epigentek.com

In the context of breast cancer, pyrazole derivatives have demonstrated cell-specific cytotoxic effects. A study on pyrazole derivatives TOSIND and PYRIND showed notable activity against MCF-7 and MDA-MB-231 cell lines. bioworld.com

Interactive Data Table: Cytotoxicity of Pyrazole Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| PYRIND | MCF-7 | 72 | 39.7 ± 5.8 bioworld.com |

| TOSIND | MDA-MB-231 | 72 | 17.7 ± 2.7 bioworld.com |

The differential sensitivity of these cell lines to various pyrazole analogs highlights the potential for developing targeted therapies.

The antiproliferative activity of pyrazole derivatives extends to lung cancer. A study evaluating two new pyrazole derivatives, designated as compound 1 and compound 2, reported their cytotoxic effects on the A549 human lung adenocarcinoma cell line. researchgate.netresearchgate.net

Interactive Data Table: Cytotoxicity of Pyrazole Derivatives in A549 Lung Cancer Cell Line

| Compound | EC50 (µM) |

| Compound 1 | 613.22 researchgate.netresearchgate.net |

| Compound 2 | 220.20 researchgate.netresearchgate.net |

Compound 2 was found to be more effective in inhibiting the growth of A549 cells, suggesting its potential as a promising molecule for lung cancer treatment. researchgate.netresearchgate.net

Inhibition of Protein Kinases (e.g., EGFR, Bcr-Abl, CDKs, Aurora A/B)

A primary mechanism through which this compound analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR): Pyrazole-based compounds have been investigated as EGFR inhibitors. One study on 1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives identified a compound with potent inhibitory activity against EGFR. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. Pyrazole-based inhibitors have been developed to target this kinase. For instance, a diarylamide-pyrazole derivative, compound 10, exhibited an IC50 of 14.2 nM against Bcr-Abl kinase. nih.gov Asciminib, another pyrazole-containing compound, is a non-ATP competitive inhibitor of Bcr-Abl with a Kd value of 0.5–0.8 nM. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a valid strategy in cancer therapy. Several pyrazole-based analogs have been identified as potent CDK inhibitors. One study reported a series of novel pyrazole derivatives with CDK2 inhibitory activity, with the most potent compound, designated as compound 9, having an IC50 of 0.96 µM. researchgate.net Another pyrazole-based compound, AT7519, is a multi-CDK inhibitor with IC50 values in the range of 10–210 nM for various CDKs. researchgate.net

Aurora A/B: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazolyl benzimidazole derivatives have been reported to possess Aurora A/B kinase inhibitory effects. One such compound, designated as compound 7, showed strong potency against both Aurora A and Aurora B with IC50 values of 28.9 nM and 2.2 nM, respectively. nih.gov Another pyrazole-based compound, AT9283, is a potent dual inhibitor of Aurora A and Aurora B with IC50 values of approximately 3 nM for both kinases.

Interactive Data Table: Inhibition of Protein Kinases by Pyrazole Analogs

| Kinase Target | Compound/Analog Class | IC50/Kd |

| Bcr-Abl | Diaryl-pyrazole (Compound 10) | 14.2 nM (IC50) nih.gov |

| Bcr-Abl | Asciminib | 0.5–0.8 nM (Kd) nih.gov |

| CDK2 | Pyrazole derivative (Compound 9) | 0.96 µM (IC50) researchgate.net |

| Aurora A | Pyrazolyl benzimidazole (Compound 7) | 28.9 nM (IC50) nih.gov |

| Aurora B | Pyrazolyl benzimidazole (Compound 7) | 2.2 nM (IC50) nih.gov |

| Aurora A/B | Pyrazol-4-yl urea (B33335) (AT9283) | ~3 nM (IC50) |

Antimicrobial Activities

Antibacterial Efficacy

Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, MRSA, VRE)

The antibacterial efficacy of this compound analogs has been evaluated against a range of clinically significant pathogens. A series of novel sulfonamide derivatives were tested for their in vitro antibacterial activity against Staphylococcus aureus, including a reference strain (ATCC 25923) and 40 clinical isolates. researchgate.netjocpr.com All tested compounds demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/ml. researchgate.netjocpr.com Notably, certain derivatives showed promising effects against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). jocpr.com

In another study, a series of N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and screened against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. nih.gov Several of these compounds exhibited significant antibacterial activities when compared to the standard antibiotic, Ofloxacin. nih.gov Pyrazole derivatives have also shown inhibitory effects against the growth of E. coli and Klebsiella–Enterobacter spp. frontiersin.org For instance, a 10⁻³ mol/dm³ solution of a pyrazole derivative showed a 75.6% inhibition of E. coli growth. frontiersin.org

The challenge of antibiotic resistance has spurred research into novel compounds targeting resistant pathogens. Pyrazole derivatives have emerged as a promising class of antibacterial agents, with studies highlighting their activity against MRSA. nih.gov Some pyrazole-thiazole derivatives have shown potent growth inhibition of MRSA with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov Furthermore, pyrazole-4-carbodithioate analogs have been identified as a new class of anti-MRSA agents, with MICs ranging from 0.5 to 64 μg/mL. nih.gov Research has also indicated that certain pyrazole derivatives are effective against vancomycin-resistant Enterococcus faecalis (VRE), with MIC values as low as 1.56 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogs

| Compound/Analog | Pathogen(s) | Key Findings |

|---|---|---|

| Novel sulfonamide derivatives (1a-d) | Staphylococcus aureus (including MRSA and VRSA) | MIC values ranged from 64 to 512 μg/ml. researchgate.netjocpr.com |

| N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4a-e) | S. aureus, E. coli | Compounds 4b and 4e showed significant antibacterial activity compared to Ofloxacin. nih.gov |

| Pyrazole-thiazole derivatives | MRSA | Potent growth inhibitors with MBC values <0.2 μM. nih.gov |

| Pyrazole-4-carbodithioate analogs | MRSA | MICs ranged from 0.5 to 64 μg/mL. nih.gov |

Anti-tubercular Activity (Mycobacterium tuberculosis H37Rv)

Several studies have highlighted the potential of this compound analogs as anti-tubercular agents against Mycobacterium tuberculosis H37Rv. In one study, a series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and tested against the H37Rv strain. nih.gov A number of these compounds were identified as potent antitubercular agents, with one derivative, in particular, demonstrating an excellent MIC of 10.2 μg/mL and 99% inhibition. nih.gov

Another research effort focused on pyrazole-4-carboxamide derivatives, which were screened for their antitubercular activity against the H37Rv strain using the Middlebrook 7H11 medium. japsonline.com The results indicated that several of the tested compounds exhibited reasonably effective antitubercular activity. japsonline.com Similarly, 3-nitrotriazole-based sulfonamides have been shown to possess anti-TB activity against aerobic Mycobacterium tuberculosis H37Rv. nih.gov

Table 2: Anti-tubercular Activity of this compound Analogs against M. tuberculosis H37Rv

| Compound/Analog | Strain | Key Findings |

|---|---|---|

| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | M. tuberculosis H37Rv | Several potent compounds identified; one with an MIC of 10.2 μg/mL and 99% inhibition. nih.gov |

| Pyrazole-4-carboxamide derivatives | M. tuberculosis H37Rv | Showed reasonably effective antitubercular activity. japsonline.com |

Antifungal Properties

The antifungal potential of this compound analogs has been an area of active investigation. A series of N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were evaluated for their in vitro antifungal activity against Aspergillus niger and Aspergillus flavus. nih.gov Certain compounds in this series were found to be potent antifungal agents when compared to the standard drug Fluconazole. nih.gov

In another study, novel sulfonate scaffold-containing pyrazolecarbamide derivatives were synthesized and tested for their antifungal activity against four different pathogens. researchgate.net These compounds exhibited the highest antifungal activity against Rhizoctonia solani. researchgate.net One particular compound showed significantly higher antifungal activity against R. solani than the commercial fungicide hymexazol. researchgate.net Furthermore, pyrazole-based molecular hybrids of aryl amines have been synthesized and tested for their antifungal activity, with some compounds demonstrating potent effects. japsonline.com The pyrazole scaffold itself is recognized for its role in compounds with a wide range of pharmacological activities, including antifungal properties. nih.govnih.gov

Table 3: Antifungal Activity of Selected this compound Analogs

| Compound/Analog | Fungal Pathogen(s) | Key Findings |

|---|---|---|

| N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | Aspergillus niger, Aspergillus flavus | Potent antifungal activity compared to Fluconazole. nih.gov |

| Sulfonate scaffold-containing pyrazolecarbamide derivatives | Rhizoctonia solani | One compound showed higher activity than the commercial fungicide hymexazol. researchgate.net |

Antiviral Activities (e.g., HIV)

The pyrazole nucleus has been identified as a crucial scaffold in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that pyrazole derivatives can exhibit potent anti-HIV activity. nih.gov A comprehensive review compiled 220 compounds containing the pyrazole nucleus that possess anti-HIV activity, highlighting the importance of this chemical moiety in the design of new antiviral drugs. nih.gov

One study reported on pyrazole derivatives that act as HIV-1 gp120 antagonists. mdpi.com Two such inhibitors demonstrated antiviral activity against a range of HIV-1 clinical isolates, with IC₅₀ values in the micromolar range. mdpi.com This indicates that these compounds can effectively inhibit the entry of the virus into host cells. The structural and antiviral activity data from such studies are critical for the further design of more potent and selective inhibitors. mdpi.com The broad pharmacological spectrum of pyrazole-containing compounds underscores their potential in developing novel antiviral therapies. nih.gov

Table 4: Antiviral Activity of Pyrazole Analogs against HIV

| Compound/Analog | Target | Key Findings |

|---|---|---|

| Pyrazole-containing compounds | HIV | A review highlighted 220 pyrazole-containing compounds with anti-HIV activity. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound are well-documented for their significant anti-inflammatory and immunomodulatory properties. nih.gov The pyrazole nucleus is a key component of many compounds with anti-inflammatory activity. nih.gov For instance, a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov The screening involved testing their ability to inhibit nitric oxide release and prostaglandin (B15479496) E2 production in macrophages. nih.gov

The anti-inflammatory potential of these compounds is often linked to their ability to modulate key inflammatory pathways. The combination of pyrazole and pyridazine (B1198779) pharmacophores in hybrid compounds has been shown to result in significant anti-inflammatory activity. nih.gov The design of such molecules aims to selectively target enzymes involved in the inflammatory process, thereby reducing the associated side effects of non-selective inhibitors. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

A promising approach to managing inflammation involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.orgnih.gov NAAA is a lysosomal enzyme responsible for the degradation of the endogenous anti-inflammatory lipid, palmitoylethanolamide (B50096) (PEA). nih.govnih.govgrantome.com By inhibiting NAAA, the levels of PEA are increased, prolonging its anti-inflammatory and analgesic effects. nih.govnih.gov

Researchers have identified a novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core. nih.govacs.orgnih.gov Through structure-activity relationship studies, a specific sulfonamide derivative was discovered to inhibit human NAAA in the low nanomolar range with an IC₅₀ of 0.042 μM. nih.govacs.orgnih.gov This compound, ARN19689, exhibits a non-covalent mechanism of action and possesses a favorable drug-like profile, making it a promising candidate for further investigation in the context of inflammatory conditions. nih.govacs.orgnih.gov The development of such potent NAAA inhibitors offers a novel therapeutic strategy for treating inflammatory diseases. grantome.com

Table 5: NAAA Inhibitory Activity of Pyrazole Sulfonamide Analogs

| Compound/Analog | Target | Key Findings |

|---|

Cyclooxygenase (COX-2) Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Several this compound derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.net The pyrazole ring is a core structural feature of celecoxib, a marketed selective COX-2 inhibitor. nih.gov

A series of pyrazole N-aryl sulfonate compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Several compounds within this series exhibited excellent anti-inflammatory activity and were identified as selective COX-2 inhibitors. researchgate.net For example, 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate demonstrated a high selectivity index for COX-2. researchgate.net Another study on a novel pyrazole derivative, ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), showed promising anti-inflammatory and analgesic effects with no ulcerogenic effect and minimal impact on renal function. nih.gov This compound was found to be a less potent inhibitor of COX-2 in vitro than celecoxib, which may suggest a lower potential for cardiovascular toxicity. nih.govresearchgate.net

The design of new pyrazole–pyridazine hybrids as selective COX-2 inhibitors has also been explored. nih.gov Trimethoxy derivatives from this series were found to be the most active, demonstrating higher COX-2 inhibitory action than celecoxib, with IC₅₀ values of 1.50 and 1.15 μM, respectively. nih.gov

Table 6: COX-2 Inhibitory Activity of this compound Analogs

| Compound/Analog | Target | Key Findings |

|---|---|---|

| 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate | COX-2 | Identified as a selective COX-2 inhibitor with a high selectivity index. researchgate.net |

| ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) | COX-2 | Promising anti-inflammatory and analgesic effects with a favorable safety profile. nih.gov |

Other Biological Activities

Beyond the well-documented roles of this compound analogs in areas such as cancer and inflammation, these versatile scaffolds have been explored for a multitude of other therapeutic applications. The unique structural and electronic properties of the pyrazole and sulfonamide moieties contribute to their ability to interact with a wide range of biological targets, leading to a broad pharmacological spectrum. This section details the research into their efficacy as antiparasitic, antidiabetic, antiepileptic, antihypertensive, and antidepressant agents, as well as their capacity to inhibit protein glycation.

Antiparasitic Activity (e.g., Antileishmanial)

Leishmaniasis, a neglected tropical disease, necessitates the development of new, effective, and safer treatments. In this context, derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have been synthesized and evaluated for their antileishmanial properties. Research has shown that certain analogs exhibit a promising activity profile against both Leishmania infantum and Leishmania amazonensis promastigote forms.

In one study, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were tested, with several compounds showing significant activity. Notably, the addition of a sulfonamide group, in conjunction with a bromide atom on the pyrazole ring, appeared to enhance the antileishmanial effects compared to previous pyrazole derivatives. Two compounds, 3b and 3e , demonstrated a biological profile against L. infantum that was comparable to the reference drug pentamidine, but with the added advantage of lower cytotoxicity towards mammalian cells. The activity of these compounds underscores their potential as prototypes for designing novel antileishmanial agents. nih.govnih.gov

The experimental data highlighted that compounds 3b and 3e were particularly potent, with IC₅₀ values indicating strong inhibitory action against the parasite. nih.gov These findings are consistent with broader literature that recognizes the antiparasitic capabilities of both pyrazole and sulfonamide functionalities. nih.gov

Table 1: Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Analogs

| Compound | Target Species | IC₅₀ (mM) |

|---|---|---|

| 3b | L. infantum | 0.059 |

| L. amazonensis | 0.070 | |

| 3e | L. infantum | 0.065 |

| Pentamidine (Ref.) | L. infantum | 0.062 |

Antidiabetic Activity

The management of type 2 diabetes mellitus often involves the inhibition of enzymes like α-glucosidase to control postprandial hyperglycemia. Acyl pyrazole sulfonamides have emerged as a class of potent α-glucosidase inhibitors. The hybrid structure, combining the pyrazole and sulfonamide pharmacophores, has proven effective in this therapeutic area.

A study focused on the synthesis of acyl pyrazole sulfonamides investigated their α-glucosidase inhibitory potential. The results showed that all synthesized compounds were more potent than the standard drug, acarbose (B1664774). The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the acyl group significantly influenced the inhibitory activity.

Among the tested series, compound 5a , which features a chlorine atom at the para-position of the phenyl ring, was identified as the most potent inhibitor with an IC₅₀ value of 1.13 ± 0.06 µM. This potency was approximately 35-fold higher than that of acarbose (IC₅₀ = 35.1 ± 0.14 µM). Other analogs with different substitutions also displayed significant, albeit lesser, inhibitory effects, highlighting the therapeutic potential of this chemical class for managing diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Acyl Pyrazole Sulfonamide Analogs

| Compound | Substitution on Acyl Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 5a | 4-Cl | 1.13 ± 0.06 |

| 5b | 3-Cl | 1.94 ± 0.09 |

| 5c | 2-Cl | 4.25 ± 0.12 |

| 5d | 4-Br | 2.18 ± 0.11 |

| 5e | 4-F | 3.56 ± 0.13 |

| Acarbose (Ref.) | - | 35.1 ± 0.14 |

Antiepileptic Activity

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Both pyrazole and sulfonamide moieties are present in various compounds known to possess anticonvulsant properties. The combination of these scaffolds in this compound analogs presents a logical strategy for developing new AEDs.

Research into pyrazole derivatives has demonstrated their potential as anticonvulsant agents. Studies have shown that substitutions on the pyrazole ring can significantly influence activity. For instance, the presence of electron-releasing groups on an associated phenyl ring has been shown to enhance anticonvulsant effects in some series of pyrazoline derivatives. semanticscholar.org Similarly, numerous sulfonamide derivatives have been synthesized and evaluated for anticonvulsant activity, with many showing protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net While direct studies on this compound analogs are still emerging, the established antiepileptic potential of each constituent core supports their investigation for this neurological disorder. nih.govresearchgate.net

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular diseases, and the development of new antihypertensive agents remains a key research area. Pyrazole derivatives have been investigated for their potential to lower blood pressure.

One area of research has focused on synthesizing hybrid molecules incorporating the pyrazole scaffold with other heterocyclic systems known for cardiovascular effects. For example, a series of thiazole (B1198619) derivatives bearing a 5-methyl-1-phenyl-1H-pyrazole-4-yl moiety were synthesized and evaluated for their antihypertensive α-blocking activity. clockss.orgresearchgate.net The pharmacological screening of these compounds indicated that many exhibited good antihypertensive effects with low toxicity when compared to the reference drug Minoxidil. clockss.orgresearchgate.net These findings suggest that the pyrazole nucleus can serve as a valuable component in the design of novel molecules for the management of hypertension.

Antidepressant Activity

The pyrazole scaffold is a core component of several compounds investigated for central nervous system disorders, including depression. mdpi.com The structural features of pyrazole and its derivatives, such as pyrazolines, allow them to interact with targets relevant to the pathophysiology of depression, such as monoamine oxidase (MAO). bdpsjournal.org

Studies have explored various pyrazole-containing compounds for their antidepressant potential. For instance, a series of 5-substituted Phenyl-3-(Thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides showed promising results in preclinical models like the forced swim test (FST) and tail suspension test (TST). nih.gov In one study, compound TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide) significantly reduced immobility time, an indicator of antidepressant effect. nih.gov Furthermore, the design of novel sulfonamide-based pyrazole hybrids has been inspired by integrating the pharmacophore of known antidepressants like fezolamine, indicating a rational approach to developing new agents in this class. acs.org The collective evidence points to the pyrazole-sulfonamide framework as a promising scaffold for the discovery of new antidepressant drugs. nih.gov

Table 3: Antidepressant Activity of a Pyrazole Analog

| Compound | Test Model | % Reduction in Immobility Time (at 10 mg/kg) |

|---|---|---|

| TTg | Forced Swim Test (FST) | 61.17 |

| Tail Suspension Test (TST) | 62.05 |

Inhibition of Protein Glycation

Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and aging. Consequently, inhibitors of protein glycation are of significant therapeutic interest.

The pyrazole scaffold has been identified as a structural motif in compounds described as inhibitors of protein glycation. mdpi.com While specific studies detailing the activity of this compound analogs are limited, the antioxidant properties often associated with pyrazole derivatives may contribute to this effect. Antioxidants are known to interfere with the glycation process, particularly the oxidative steps involved in the formation of AGEs. mdpi.comnih.gov The potential of pyrazole-containing compounds to mitigate the formation of AGEs represents a valuable avenue for research, particularly for developing therapies to combat age-related and diabetic pathologies.

Structure Activity Relationship Sar Studies of 1h Pyrazole 4 Sulfonamide Derivatives

Impact of Pyrazole (B372694) Ring Substitution

The pyrazole ring is a core component of this class of compounds, and alterations to its substituents at various positions have profound effects on their pharmacological profiles.

Substituent Effects at N1

The N1 position of the pyrazole ring is a key site for modification. Studies have shown that the nature of the substituent at this position can significantly influence the compound's activity, although sometimes the effect can be minimal.

For instance, in a series of compounds designed for antiproliferative activity, replacing the hydrogen atom at the N1 position with a methyl group was found to have no significant impact on the activity against U937 lymphoma cells. nih.govacs.org This suggests that for this particular biological target, the N1 position may be oriented in a way that does not interact directly with the target or that a small alkyl group is well-tolerated without enhancing or diminishing the activity.

In contrast, other studies have utilized more complex substitutions at the N1 position, such as a phenyl group, to explore different regions of the target binding pocket. researchgate.net The introduction of larger aromatic groups can lead to new interactions, such as pi-stacking, which can alter the binding affinity and selectivity of the compound.

| N1-Substituent | Biological Activity | Key Finding | Reference |

| Hydrogen | Antiproliferative | Serves as a baseline for comparison. | nih.govacs.org |

| Methyl | Antiproliferative | No significant impact on activity compared to hydrogen. | nih.govacs.org |

| Phenyl | General | Used to explore aromatic interactions in binding sites. | researchgate.net |

Substituent Effects at C3 and C5

The C3 and C5 positions of the pyrazole ring offer significant opportunities for modification to enhance potency and selectivity. The electronic properties and steric bulk of substituents at these positions are crucial determinants of biological activity.

In the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the electronic nature of the C3 substituent is critical. nih.gov When the C5 position is occupied by a methyl group, introducing an electron-withdrawing trifluoromethyl group at C3 results in a marked decrease in efficacy. nih.gov Conversely, placing an electron-donating methoxy (B1213986) group at C3 leads to a complete loss of activity. nih.gov This indicates that a delicate electronic balance at the C3 position is necessary for optimal NAAA inhibition.

For inhibitors of human carbonic anhydrase (hCA) isoforms, substitutions at both C3 and C5 have been extensively studied. rsc.org

C5 Substitution: With a 2-hydroxyphenyl ring fixed at the C3 position, modifying the substituent on a phenyl ring at C5 showed that electron-withdrawing groups were favorable. Replacing a bromine atom with a chlorine atom (compound 4c ) enhanced the inhibitory potential against hCA II, IX, and XII. rsc.org

C3 Substitution: The presence of a 2-hydroxy-4-bromophenyl ring at the C3 position generally rendered the molecules more active against the tested carbonic anhydrase isoforms. rsc.org

Combined Effects: The combination of fluorine and hydroxyl substitutions on a phenyl ring at C3 proved particularly effective. Compound 4j , featuring methyl and fluorine groups on the phenyl rings, was a potent inhibitor of hCA II, IX, and XII. rsc.org

| Compound | C3-Substituent | C5-Substituent | Target | Activity (IC₅₀) | Reference |

| 14 | Trifluoromethyl | Methyl | NAAA | 3.29 µM | nih.gov |

| 13 | Methoxy | Methyl | NAAA | Inactive | nih.gov |

| 4c | 2-Hydroxyphenyl | 4-Chlorophenyl | hCA II | 1.20 µM | rsc.org |

| 4g | 2-Hydroxy-4-bromophenyl | 4-Chlorophenyl | hCA XII | 0.12 µM | rsc.org |

| 4j | Phenyl with F, OH | Phenyl with CH₃ | hCA IX | 0.15 µM | rsc.org |

Role of Sulfonamide Moiety Modification

The sulfonamide group is a critical pharmacophore, and its modification is a key strategy for optimizing the properties of these derivatives.

N-Substitution on the Sulfonamide Group

Modifications to the nitrogen atom of the sulfonamide group are pivotal for tuning the compound's activity, selectivity, and pharmacokinetic properties.

In the development of antiproliferative agents, it was discovered that attaching bulky, hydrophobic groups to the sulfonamide nitrogen is essential for good anticancer activity. nih.govacs.org Specifically, derivatives with bicyclic aromatic rings substituted on the sulfonamide showed the highest potency against U937 cells. nih.govacs.org

For inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), "capping" the sulfonamide group with a difluoromethyl moiety was a successful strategy to reduce polar surface area and acidity. nih.gov This modification significantly improved the compound's ability to penetrate the blood-brain barrier, a crucial feature for treating central nervous system infections. nih.gov

The synthesis of antileishmanial agents has also involved reacting a pyrazole sulfonyl chloride with various amines, leading to a range of N-substituted sulfonamides that exhibit different activity profiles against Leishmania species. nih.gov

| N-Substitution Type | Target/Application | Effect | Reference |

| Bicyclic aromatic rings | Antiproliferative (U937 cells) | Increased potency | nih.govacs.org |

| Difluoromethyl cap | Trypanosoma brucei NMT | Improved CNS penetration | nih.gov |

| Various amines | Antileishmanial | Varied activity profiles | nih.gov |

Linker Modifications to the Sulfonamide

The linker connecting the core pyrazole sulfonamide to other parts of the molecule plays a crucial role in determining selectivity and potency.

In the pursuit of NMT inhibitors for Human African Trypanosomiasis, replacing a rigid biaryl aromatic linker with a more flexible alkyl chain significantly improved selectivity against the parasitic enzyme over the human equivalent. nih.gov Further optimization of this flexible linker, in combination with a capped sulfonamide, led to the discovery of compounds with partial efficacy in a mouse model of the disease. nih.gov The introduction of a flexible linker can allow the molecule to adopt a more favorable conformation within the enzyme's active site, leading to enhanced selectivity, though the precise reasons are not always fully understood. nih.gov

Studies on PROTAC degraders have also highlighted the importance of linker length and rigidity. While not 1H-pyrazole-4-sulfonamides, the principles are broadly applicable. Varying the length of a methylene (B1212753) linker or incorporating rigid bicyclic structures can dramatically influence the molecule's ability to induce protein degradation, demonstrating the critical role of the linker in positioning the different parts of the molecule correctly. acs.org

| Linker Type | Target/Application | Effect | Reference |

| Flexible alkyl chain | Trypanosoma brucei NMT | Improved selectivity | nih.gov |

| Rigid biaryl aromatic | Trypanosoma brucei NMT | Lower selectivity | nih.gov |

Correlation between Molecular Structure and Specific Biological Activities

The culmination of SAR studies is the ability to correlate specific structural features with distinct biological activities, enabling the design of isoform-selective or target-specific inhibitors.

Carbonic Anhydrase Inhibition: The substitution pattern on the pyrazole ring is a strong determinant of selectivity among different hCA isoforms. rsc.org

Compound 4g , with a 2-hydroxy-4-bromophenyl group at C3 and a 4-chlorophenyl group at C5, was identified as a highly potent and selective inhibitor of the tumor-associated isoform hCA XII (IC₅₀ = 0.12 µM). rsc.org

Compound 4j , with its unique fluorine and methyl substitutions, showed potent, low micromolar inhibition against all three tested isoforms (hCA II, IX, and XII). rsc.org

The use of different heterocyclic rings fused to the pyrazole scaffold can also steer selectivity towards specific CA isoforms. researchgate.net Furthermore, the position of the sulfonamide group on an attached benzene (B151609) ring (meta vs. para) was found to influence selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Antiproliferative Activity: For antiproliferative effects against U937 cells, the key structural determinant was found to be the presence of bulky and hydrophobic regions on the sulfonamide nitrogen. nih.govacs.org Compounds MR-S1-14 and MR-S1-15 , which both possess bicyclic aromatic rings at this position, were the most potent in the series. nih.gov

NAAA Inhibition: The inhibitory activity against NAAA is highly sensitive to the electronic properties of substituents at the C3 position of the pyrazole ring. nih.gov A neutral or mildly electron-poor substituent appears to be optimal, as strongly electron-withdrawing or electron-donating groups diminish or abolish activity. nih.gov

This detailed understanding of the structure-activity relationships of 1H-pyrazole-4-sulfonamide derivatives provides a robust framework for the future design of novel therapeutic agents with improved potency, selectivity, and desired physicochemical properties for a range of diseases.

SAR for Anticancer Efficacy

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the sulfonamide group. Studies have systematically explored these relationships to optimize antiproliferative effects against various cancer cell lines.

A key area of modification is the N1 position of the pyrazole ring. Research has shown that methylation at this position can influence potency. For instance, in a series of pyrazole-4-sulfonamides tested against the U937 human monocytic leukemia cell line, 1,3,5-trimethyl-1H-pyrazole derivatives generally displayed different activity profiles compared to their 3,5-dimethyl-1H-pyrazole counterparts. nih.govresearchgate.net

The substituent attached to the sulfonamide nitrogen atom (R) is another critical determinant of anticancer efficacy. acs.org In one study, derivatives were synthesized with various substituted 2-phenylethylamine and cyclohexylethylamine moieties at this position. researchgate.net The results indicated that compounds with a cyclohex-1-en-1-yl ethyl group attached to the sulfonamide nitrogen showed notable antiproliferative activity. researchgate.net Specifically, the compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide demonstrated the highest potency in its series against U937 cells, with a GI50 value of 1.7 µM. researchgate.net

Furthermore, investigations into pyrazoles bearing a sulfamoylphenyl moiety revealed that substitutions on the phenyl ring attached to the pyrazole core are crucial. acs.org For example, compound 5b , which incorporates a furan-2-yl moiety, showed potent anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 5.21 µM, which was more potent than the reference drug doxorubicin (B1662922) in that study. acs.org Another derivative, 5d , featuring a thiophen-2-yl group, also exhibited significant activity. acs.org This suggests that the electronic and steric properties of the substituent at the C3 or C5 position of the pyrazole ring play a vital role in modulating anticancer action. acs.orgresearchgate.net

| Compound | Core Structure | R1 (on Pyrazole N1) | R (on Sulfonamide) | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| MR-S1-2 | Pyrazole-4-sulfonamide | Methyl | 2-(cyclohex-1-en-1-yl)ethyl | U937 | 1.7 (GI50) | researchgate.net |

| 5b | Phenyl-pyrazole-sulfonamide | 4-sulfamoylphenyl | Furan-2-yl (on pyrazole C3) | MCF-7 | 5.21 (IC50) | acs.org |

| 4d | Phenyl-pyrazole-sulfonamide | 4-sulfamoylphenyl | 4-chlorophenyl (on pyrazole C3) | MCF-7 | >50 (IC50) | acs.org |

| 5a | Phenyl-pyrazole-sulfonamide | 4-sulfamoylphenyl | Phenyl (on pyrazole C3) | MCF-7 | 13.04 (IC50) | acs.org |

| 5d | Phenyl-pyrazole-sulfonamide | 4-sulfamoylphenyl | Thiophen-2-yl (on pyrazole C3) | MCF-7 | 11.23 (IC50) | acs.org |

SAR for Carbonic Anhydrase Inhibition Selectivity

This compound derivatives are potent inhibitors of human carbonic anhydrases (hCAs), and their structure can be tuned to achieve selectivity for specific isoforms, such as the cytosolic hCA I and II, or the transmembrane, tumor-associated hCA IX and XII. nih.govacs.org The sulfonamide group itself acts as a crucial zinc-binding group within the enzyme's active site.

Selectivity between the cytosolic isoforms hCA I and hCA II is influenced by the substitution pattern on the pyrazole and associated rings. For pyrazolo[4,3-c]pyridine sulfonamides, compound 1f showed better activity against hCA II than the standard drug acetazolamide (B1664987) (AAZ), while also being more potent than AAZ against hCA I. In another series, a compound featuring a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole showed high activity and selectivity for hCA II over other isoforms. nih.gov Specifically, compound 15 from this series was the most potent against hCA II (Ki = 3.3 nM) and was highly selective over hCA I (selectivity index of 219.9). nih.gov

Selectivity towards the cancer-related isoforms hCA IX and XII is a key goal for developing anticancer agents. acs.org For pyrazoles with a sulfamoylphenyl moiety, certain compounds showed promising selectivity. acs.org Compound 4a was a potent and selective inhibitor of hCA IX (Ki = 0.062 µM) with weaker activity against hCA XII. acs.org Conversely, compound 5b was a selective inhibitor of hCA XII (Ki = 0.106 µM). acs.org This differential selectivity is attributed to how the various substituents on the pyrazole core interact with amino acid residues that differ between the active sites of the isoforms. researchgate.net For instance, bulky substituents on the pyrazole or attached carboxamide moieties can exploit these differences to achieve isoform-specific binding. nih.govacs.org

| Compound | Target Isoform | Inhibition Constant (Ki) | Selectivity Notes | Reference |

| 15 | hCA II | 3.3 nM | Highly selective vs hCA I (SI = 219.9) | nih.gov |

| 1f | hCA I | 58.8 nM | More potent than AAZ (Ki = 250 nM) | |

| 1f | hCA II | - | Better activity than AAZ | |

| 4a | hCA IX | 0.062 µM | Selective vs hCA XII | acs.org |

| 5b | hCA XII | 0.106 µM | Selective vs hCA IX | acs.org |

| 1k | hCA IX | - | Selective towards hCA IX (SI = 12.2) |

SAR for Antimicrobial Potency

The antimicrobial properties of this compound derivatives are dictated by the substituents on the benzenesulfonamide (B165840) ring and the pyrazole core. Different substitution patterns confer varying levels of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

In a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides, the nature of the substituent on the benzene ring was critical for activity. nih.govnih.gov Compounds with electron-withdrawing groups, such as chloro (4b ) and nitro (4d ), or a methyl group (4e ), were found to be potent antibacterial and antifungal agents compared to standards like Ofloxacin and Fluconazole. nih.gov The unsubstituted derivative (4a ) and the methoxy-substituted compound (4c ) showed comparatively less activity. nih.gov

Another study involving 1,3,4-oxadiazole (B1194373) sulfonamides containing a pyrazole structure found that these compounds had remarkable efficacy, particularly against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo). acs.org Compound A23 from this series was shown to inhibit the formation of Xoo biofilms and disrupt the bacterial cell membrane. acs.org

The position of the sulfonamide group on the pyrazole ring also matters. Pyrazole-1-sulfonamides, synthesized from chalcones and p-sulfamylphenyl hydrazine (B178648), showed a moderate degree of antimicrobial activity against a panel of bacteria and fungi. mdpi.com Furthermore, some pyrazole sulfonamides have been shown to act by inhibiting bacterial enzymes, such as carbonic anhydrase in Burkholderia pseudomallei and Escherichia coli, presenting an alternative mechanism of action.

| Compound | Substituent (on benzenesulfonamide) | Target Organism(s) | Activity | Reference |

| 4b | 4-Chloro | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Potent antibacterial and antifungal | nih.gov |

| 4d | 4-Nitro | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Potent antibacterial and antifungal | nih.gov |

| 4e | 4-Methyl | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Potent antibacterial and antifungal | nih.gov |

| 4a | Unsubstituted | Various bacteria and fungi | Moderate activity | nih.gov |

| A23 | 1,3,4-Oxadiazole containing | Xanthomonas oryzae pv. oryzae (Xoo) | Significant inhibition of biofilm formation | acs.org |

SAR for NAAA Inhibition and CNS Penetration

Structure-activity relationship studies have been pivotal in developing pyrazole sulfonamides as inhibitors of N-acylethanolamine acid amidase (NAAA) and in optimizing them for central nervous system (CNS) penetration.

A significant breakthrough in NAAA inhibition came from a series of pyrazole azabicyclo[3.2.1]octane sulfonamides. acs.orgresearchgate.net Extensive SAR studies led to the discovery of ARN19689 , a potent, non-covalent human NAAA inhibitor with an IC50 value in the low nanomolar range (0.042 µM). acs.orgresearchgate.net The SAR exploration revealed that the azabicyclo[3.2.1]octane core was a crucial scaffold. The nature of the substituent on this bicyclic system was critical; an endo-ethoxymethyl-pyrazinyloxy group was found to be optimal for high potency. researchgate.net Modifications to the linker and the pyrazole sulfonamide portion were systematically evaluated to achieve the desired inhibitory activity. researchgate.net

Separately, a different series of pyrazole sulfonamides was optimized for CNS penetration to treat stage 2 Human African Trypanosomiasis, a disease affecting the brain. acs.org The initial lead compound, DDD85646 , was a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT) but had poor CNS exposure. acs.org The SAR campaign focused on reducing the polar surface area and increasing the molecule's lipophilicity to improve its ability to cross the blood-brain barrier. Key modifications included capping the acidic sulfonamide proton with a methyl group and replacing the core aromatic ring with a more flexible linker. acs.org These changes significantly improved blood-brain barrier permeability, leading to the discovery of compound DDD100097 , which demonstrated efficacy in a CNS model of the disease. acs.org This demonstrates that targeted structural modifications can successfully overcome pharmacokinetic challenges like poor CNS penetration.

| Compound | Scaffold | Target | Activity (IC50) | SAR Focus / Key Feature | Reference |

| ARN19689 | Pyrazole azabicyclo[3.2.1]octane sulfonamide | Human NAAA | 0.042 µM | Potent, non-covalent inhibition; endo-ethoxymethyl-pyrazinyloxy group is optimal. | acs.orgresearchgate.net |

| DDD85646 | Pyrazole sulfonamide | TbNMT | - | Potent inhibitor but with poor CNS exposure. | acs.org |

| DDD100097 | Modified pyrazole sulfonamide | TbNMT | - | Improved blood-brain barrier permeability via sulfonamide capping and a flexible linker. | acs.org |

Computational and in Silico Approaches in the Study of 1h Pyrazole 4 Sulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how 1H-pyrazole-4-sulfonamide derivatives interact with their biological targets at a molecular level.

Docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their target proteins, such as carbonic anhydrases (CAs). A key interaction for CA inhibitors is the coordination of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govnih.gov The deprotonated sulfonamide nitrogen acts as a strong zinc-binding group, which is a critical determinant for inhibitory activity. nih.gov

Beyond zinc coordination, hydrogen bonding plays a vital role in stabilizing the ligand-protein complex. For instance, the sulfonamide group can form hydrogen bonds with amino acid residues within the active site. nih.govacs.org In studies of pyrazole-carboxamides bearing a sulfonamide moiety, hydrogen bonds were identified as one of the most important forces ensuring the stability of the complex between the ligand and the hCA I and hCA II receptors. nih.gov Similarly, in pyrazolo[4,3-c]pyridine sulfonamides, the sulfonamide group is known to act as a zinc binder, which is a significant factor in their carbonic anhydrase inhibition. nih.gov The pyrazole (B372694) ring itself can also participate in hydrogen bonding; for example, it has been shown to establish double H-bond interactions with the side chain and backbone of specific amino acid residues in the N-acylethanolamine-hydrolyzing acid amidase (NAAA) active site. nih.gov

Molecular docking simulations reveal the specific binding modes of this compound derivatives within the active site of their target proteins. These simulations can predict the conformation of the ligand and its orientation relative to key amino acid residues. For example, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety typically binds to the catalytic zinc ion, while the pyrazole ring and its substituents occupy adjacent hydrophobic or hydrophilic pockets. nih.govnih.gov

Studies on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors showed that the substituted pyrazole ring established a double hydrogen bond interaction with the side chain and backbone of glutamic acid residue E195. nih.gov In another example, docking studies of sulfonamide-based pyrazole-clubbed pyrazoline derivatives against mycobacterial enoyl reductase (InhA) showed that the pyrazolyl nitrogen and the sulfonamide group were engaged in significant hydrogen bonding interactions with key residues like Thr196 and Met98. acs.org These detailed binding mode analyses are crucial for understanding the structure-activity relationships and for designing derivatives with improved affinity and selectivity.

A significant outcome of molecular docking is the prediction of binding energies and affinities, which are often expressed as a docking score. These scores provide a quantitative estimate of the binding strength between a ligand and a protein. For example, in a study of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, the calculated binding scores for the most active compounds were significantly better than the reference inhibitor, acetazolamide (B1664987) (AAZ). nih.gov

Similarly, molecular docking studies of sulfonamide-based pyrazole-clubbed pyrazoline derivatives against the mycobacterial InhA active site yielded binding strengths in the range of –9.714 to –8.647 kcal/mol, indicating effective binding. acs.org These predicted energies help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Table 1: Predicted Binding Energies of Selected Pyrazole Sulfonamide Derivatives

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Pyrazole-carboxamides | hCA I | -9.3 |

| Pyrazole-carboxamides | hCA II | -8.5 |

| Pyrazole-clubbed Pyrazolines | Mycobacterial InhA | -9.714 |

| Pyrazolone (B3327878) Sulfonamides | hCA I | -7.01 |

| Pyrazolone Sulfonamides | hCA II | -5.07 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org This approach is widely used to predict the activity of new chemical entities and to understand the structural features that are important for their biological effects.

Both 2D and 3D-QSAR models have been developed for this compound derivatives to correlate their structural features with their biological activities. 2D-QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices and connectivity indices. ijbpas.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and the surrounding molecular fields (steric and electrostatic). researchgate.netdrugdesign.org